DIBAC-GGFG-NH2CH2-Dxd

Antibody-Drug Conjugate Linker-Payload Design Drug-to-Antibody Ratio

DIBAC-GGFG-NH2CH2-Dxd (CAS 2758875-01-1, compound LP4) is a camptothecin-derived linker-payload intermediate used in antibody-drug conjugate (ADC) and protein-drug conjugate research. It integrates a dibenzoazacyclooctyne (DIBAC/DBCO) handle for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a cathepsin-cleavable Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker, a self-immolative aminomethylene (NH2CH2) spacer, and the cytotoxic payload Dxd—a DNA topoisomerase I inhibitor and exatecan derivative.

Molecular Formula C61H58FN9O12
Molecular Weight 1128.2 g/mol
Cat. No. B10857864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIBAC-GGFG-NH2CH2-Dxd
Molecular FormulaC61H58FN9O12
Molecular Weight1128.2 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O
InChIInChI=1S/C61H58FN9O12/c1-3-61(81)42-24-48-57-40(30-71(48)59(79)41(42)31-83-60(61)80)56-44(20-19-39-34(2)43(62)25-45(69-57)55(39)56)67-53(76)32-82-33-66-51(74)27-65-58(78)46(23-35-11-5-4-6-12-35)68-52(75)28-64-50(73)26-63-49(72)21-22-54(77)70-29-38-15-8-7-13-36(38)17-18-37-14-9-10-16-47(37)70/h4-16,24-25,44,46,81H,3,19-23,26-33H2,1-2H3,(H,63,72)(H,64,73)(H,65,78)(H,66,74)(H,67,76)(H,68,75)/t44-,46-,61-/m0/s1
InChIKeyHXQAFVZJVFQLRZ-WEARVGGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DIBAC-GGFG-NH2CH2-Dxd (LP4): A Click-Chemistry-Ready Cleavable Linker-Payload for ADC Development


DIBAC-GGFG-NH2CH2-Dxd (CAS 2758875-01-1, compound LP4) is a camptothecin-derived linker-payload intermediate used in antibody-drug conjugate (ADC) and protein-drug conjugate research. It integrates a dibenzoazacyclooctyne (DIBAC/DBCO) handle for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a cathepsin-cleavable Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker, a self-immolative aminomethylene (NH2CH2) spacer, and the cytotoxic payload Dxd—a DNA topoisomerase I inhibitor and exatecan derivative [1]. The compound serves as a modular building block for site-specific bioconjugation to azide-functionalized antibodies or targeting proteins, enabling the construction of homogeneous ADCs with defined drug-to-antibody ratios .

Why DIBAC-GGFG-NH2CH2-Dxd Cannot Be Trivially Replaced by DBCO-PEG4-GGFG-Dxd or Other In-Class Linker-Payloads


Linker-payload intermediates containing the same Dxd warhead and GGFG cleavage motif are not functionally interchangeable. Key structural variables—the absence or presence of a PEG spacer, the nature of the self-immolative group, and the click-chemistry handle—directly govern conjugate hydrophobicity, aggregation propensity, achievable drug-to-antibody ratio (DAR), and ultimately pharmacokinetic profile [1]. DIBAC-GGFG-NH2CH2-Dxd lacks the PEG4 spacer found in its closest commercial analog DBCO-PEG4-GGFG-Dxd, resulting in a ~22% lower molecular weight and a markedly different LogP that materially alter conjugation stoichiometry and ADC physicochemical behavior . Substituting in-class alternatives without accounting for these quantifiable differences risks generating ADCs with divergent aggregation profiles, altered clearance rates, and non-comparable in vivo efficacy.

Quantitative Differentiation Evidence: DIBAC-GGFG-NH2CH2-Dxd Versus Closest Analogs


Molecular Weight Reduction of ~18% Versus DBCO-PEG4-GGFG-Dxd Lowers Hydrophobic Payload Burden per Conjugation Event

DIBAC-GGFG-NH2CH2-Dxd eliminates the PEG4 spacer present in DBCO-PEG4-GGFG-Dxd, reducing the molecular weight from 1375.45 Da to 1128.16 Da—a net decrease of 247.29 Da (~18.0%) . Lower linker-payload molecular weight permits higher theoretical DAR at equivalent total conjugate mass and reduces the hydrophobic footprint contributed by the linker itself. Since every additional payload unit increases ADC hydrophobicity exponentially, a lighter linker-payload directly translates to reduced aggregation propensity at any given DAR .

Antibody-Drug Conjugate Linker-Payload Design Drug-to-Antibody Ratio

LogP Differential of +1.4 Units Versus DBCO-PEG4-GGFG-Dxd Dictates Distinct Conjugate Physicochemical Profiles

The predicted LogP of DIBAC-GGFG-NH2CH2-Dxd is 1.9, compared to 0.5 for DBCO-PEG4-GGFG-Dxd, representing a +1.4 LogP unit difference (approximately 25-fold higher octanol-water partition coefficient) . This higher lipophilicity reflects the absence of the hydrophilic PEG4 segment. The increased LogP may enhance membrane permeability of the free payload but also requires careful formulation and DAR optimization to mitigate aggregation during ADC construction. Users selecting between these two linker-payloads must weigh the need for higher aqueous solubility (favoring the PEG4-containing analog) against the desire for lower total linker mass and potentially enhanced cellular uptake of the released payload (favoring DIBAC-GGFG-NH2CH2-Dxd) [1].

ADC Hydrophobicity LogP Pharmacokinetics

Dxd Payload Demonstrates ~7-Fold Greater Topoisomerase I Inhibition Potency Than Parent Exatecan Mesylate

The Dxd payload released from DIBAC-GGFG-NH2CH2-Dxd upon lysosomal GGFG linker cleavage inhibits DNA topoisomerase I with an IC50 of 0.31 μM . By comparison, the parent compound exatecan mesylate (DX-8951f) exhibits an IC50 of approximately 2.2 μM (0.975 μg/mL) in the same enzymatic assay . This represents an approximately 7.1-fold improvement in target engagement potency. The structural modifications introduced in Dxd—specifically the hydroxyl and fluorine substitutions on the camptothecin scaffold—confer enhanced enzyme inhibitory activity while simultaneously reducing passive membrane permeability, a combination that favors intracellular payload retention within tumor cells [1].

Topoisomerase I Inhibitor Camptothecin Derivative ADC Payload Potency

Dxd Shows ~10-Fold Greater Topoisomerase I Inhibitory Activity Than SN-38, the Active Metabolite of Irinotecan

Head-to-head in vitro comparison demonstrates that the Dxd payload possesses approximately 10-fold stronger topoisomerase I inhibitory activity than SN-38, the active metabolite of the clinically established camptothecin prodrug irinotecan . This ~10-fold potency differential is a key rationale for selecting Dxd-based linker-payloads over SN-38-based alternatives in ADC programs targeting antigens with moderate or heterogeneous expression. DIBAC-GGFG-NH2CH2-Dxd delivers this potency-optimized payload in a click-chemistry-compatible format, distinguishing it from maleimide-based Dxd linker-payloads such as Deruxtecan (MC-GGFG-Dxd) that require thiol conjugation chemistry .

ADC Payload Benchmarking Topoisomerase I Camptothecin Comparator

DIBAC/DBCO Handle Enables Copper-Free SPAAC with Second-Order Rate Constant of 0.31 M⁻¹s⁻¹—Among the Fastest Bioorthogonal Cyclooctynes

The DIBAC (aza-dibenzocyclooctyne, also termed DBCO) group in DIBAC-GGFG-NH2CH2-Dxd undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with a second-order rate constant k = 310 × 10⁻³ M⁻¹s⁻¹ (0.31 M⁻¹s⁻¹) [1]. This is approximately 2.2-fold faster than endo-BCN (k = 140 × 10⁻³ M⁻¹s⁻¹), a commonly used alternative cyclooctyne for bioconjugation [1]. DIBAC analogues have been reported to achieve SPAAC rate constants ranging from 0.45 to 0.9 M⁻¹s⁻¹ depending on ring substitution, placing the DIBAC scaffold among the fastest cyclooctyne systems available for catalyst-free bioconjugation [2]. The copper-free nature of SPAAC eliminates the cytotoxicity concerns associated with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making DIBAC-GGFG-NH2CH2-Dxd suitable for live-cell and in vivo conjugation applications.

Click Chemistry SPAAC Bioorthogonal Conjugation DIBAC

Procurement-Relevant Application Scenarios for DIBAC-GGFG-NH2CH2-Dxd (LP4)


Site-Specific ADC Construction via Azide-Functionalized Antibodies for High-DAR Screening

DIBAC-GGFG-NH2CH2-Dxd is optimally deployed when conjugating to antibodies bearing site-specifically incorporated azide groups (e.g., via amber suppression, enzymatic modification, or azide-bearing glycans). The DIBAC-mediated SPAAC reaction proceeds rapidly (k = 0.31 M⁻¹s⁻¹) without copper catalyst, preserving antibody integrity . Researchers seeking to screen DAR values of 4, 6, or 8 for lead ADC identification benefit from the compound's reduced molecular weight (~1128 Da) relative to PEGylated alternatives (~1375 Da), as lower linker mass permits higher DAR before encountering the hydrophobicity-driven aggregation threshold . This makes DIBAC-GGFG-NH2CH2-Dxd particularly suited for DAR-ranging studies where the objective is to identify the maximum therapeutically viable loading.

Benchmarking ADC Payload Potency Using Dxd-Containing Conjugates Against Low-Antigen-Expressing Tumor Models

The Dxd payload released upon cathepsin-mediated GGFG cleavage inhibits topoisomerase I with an IC50 of 0.31 μM—approximately 7-fold more potent than exatecan mesylate and ~10-fold more potent than SN-38 . These potency characteristics make DIBAC-GGFG-NH2CH2-Dxd-derived ADCs appropriate for in vitro and in vivo evaluation against tumor cell lines with low HER2 copy number (e.g., MDA-MB-468, where free Dxd shows IC50 values of 1.43–4.07 nM ). Procurement of this specific linker-payload is indicated when the research objective is to determine whether a Dxd-based ADC can achieve meaningful cytotoxicity in antigen-low settings where less potent payloads (MMAE, DM1) or less optimized camptothecin derivatives would fail to reach their IC50 at tolerable DAR.

Comparative Physicochemical Screening of Linker-Payloads for Optimal DAR–Aggregation Balance in Lead ADC Selection

The significant LogP differential between DIBAC-GGFG-NH2CH2-Dxd (LogP 1.9) and PEG4-containing alternatives such as DBCO-PEG4-GGFG-Dxd (LogP 0.5) enables systematic investigation of linker hydrophilicity effects on ADC developability . In industrial ADC pipeline settings, where hydrophobicity-induced aggregation is a leading cause of candidate attrition, DIBAC-GGFG-NH2CH2-Dxd serves as a critical comparator compound: it represents the non-PEGylated, higher-LogP end of the Dxd linker-payload spectrum. Side-by-side conjugation with both this compound and DBCO-PEG4-GGFG-Dxd onto the same antibody scaffold allows direct measurement of aggregation onset temperature (Tagg), size-exclusion chromatography monomer content, and hydrophobic interaction chromatography retention time shifts as a function of DAR—data that directly inform the final linker-payload procurement specification for GMP scale-up .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for DIBAC-GGFG-NH2CH2-Dxd

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.